![molecular formula C14H13N3O3 B5119455 N-[(3-nitrophenyl)(phenyl)methyl]urea](/img/structure/B5119455.png)
N-[(3-nitrophenyl)(phenyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-nitrophenyl)(phenyl)methyl]urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is also known as N-(3-nitrobenzyl)-N'-phenylurea, and its chemical formula is C14H12N2O3.
Mecanismo De Acción
The mechanism of action of N-[(3-nitrophenyl)(phenyl)methyl]urea is not well understood. However, it is believed that this compound acts by inhibiting the activity of specific enzymes or proteins that are essential for the growth and survival of cancer cells or microorganisms.
Biochemical and physiological effects:
N-[(3-nitrophenyl)(phenyl)methyl]urea has been reported to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Moreover, N-[(3-nitrophenyl)(phenyl)methyl]urea has been shown to inhibit the growth of various pathogenic microorganisms by disrupting their metabolic pathways or cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-nitrophenyl)(phenyl)methyl]urea has several advantages for lab experiments. This compound is easy to synthesize, and it is commercially available at a reasonable cost. Moreover, N-[(3-nitrophenyl)(phenyl)methyl]urea has shown promising results in various scientific research domains, which makes it a potential candidate for further investigation. However, this compound has some limitations as well. N-[(3-nitrophenyl)(phenyl)methyl]urea is not water-soluble, which makes it difficult to work with in some experiments. Moreover, this compound has not been extensively studied in vivo, which limits its potential applications in the field of medicine.
Direcciones Futuras
There are several future directions for the research on N-[(3-nitrophenyl)(phenyl)methyl]urea. One of the potential directions is to investigate the mechanism of action of this compound in more detail. Moreover, further studies are needed to evaluate the efficacy and safety of N-[(3-nitrophenyl)(phenyl)methyl]urea in vivo. Additionally, this compound can be modified to improve its solubility and bioavailability, which can enhance its potential applications in the field of medicine. Finally, the potential applications of N-[(3-nitrophenyl)(phenyl)methyl]urea in other scientific research domains, such as agriculture and environmental science, can be explored.
Conclusion:
In conclusion, N-[(3-nitrophenyl)(phenyl)methyl]urea is a chemical compound that has potential applications in various scientific research domains. This compound can be synthesized easily and has shown promising results in inhibiting the growth of cancer cells and pathogenic microorganisms. However, further studies are needed to evaluate the efficacy and safety of N-[(3-nitrophenyl)(phenyl)methyl]urea in vivo and to explore its potential applications in other scientific research domains.
Métodos De Síntesis
The synthesis of N-[(3-nitrophenyl)(phenyl)methyl]urea involves the reaction of 3-nitrobenzyl chloride with phenyl isocyanate in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield after purification. This synthesis method is simple and efficient, and it has been widely used in the preparation of N-[(3-nitrophenyl)(phenyl)methyl]urea.
Aplicaciones Científicas De Investigación
N-[(3-nitrophenyl)(phenyl)methyl]urea has potential applications in various scientific research domains, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. Moreover, N-[(3-nitrophenyl)(phenyl)methyl]urea has been investigated for its antifungal and antibacterial activity, and it has shown promising results in inhibiting the growth of various pathogenic microorganisms.
Propiedades
IUPAC Name |
[(3-nitrophenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c15-14(18)16-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)17(19)20/h1-9,13H,(H3,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBVIBVYBOHGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Nitrophenyl)-phenylmethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

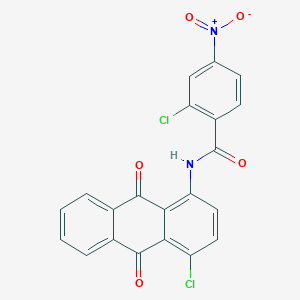
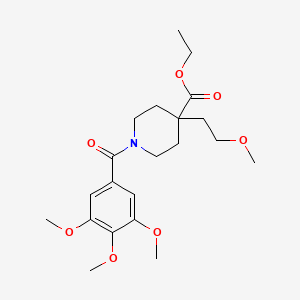
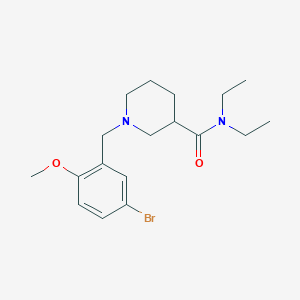
![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5119392.png)
![3-amino-4,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5119405.png)
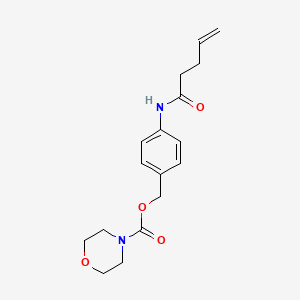
![6-(4-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5119415.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B5119439.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[5-(methoxymethyl)-2-furoyl]-4-piperidinyl}propanamide](/img/structure/B5119450.png)
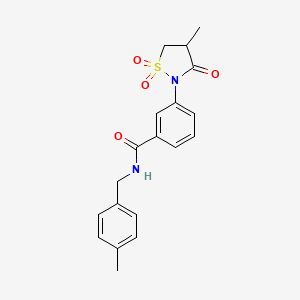
![N-[2-(4-chlorophenoxy)ethyl]-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5119473.png)

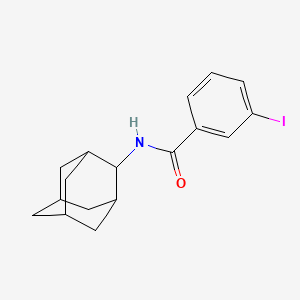
![5-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5119485.png)